Butanilicaine phosphate

Description

Historical Perspectives on Local Anesthetic Research and Development

The scientific pursuit of local anesthesia began in 1884 when Karl Koller, at the suggestion of Sigmund Freud, demonstrated the analgesic properties of cocaine in ophthalmology. mhmedical.comnih.gov Cocaine, isolated from coca leaves by Albert Niemann in 1860, was the first and only naturally occurring local anesthetic discovered. mhmedical.com Its use quickly spread, with William Stewart Halsted and Richard John Hall pioneering its application for nerve blocks in the United States. mhmedical.com

However, the significant toxicity and addictive nature of cocaine spurred a crisis in the field and prompted a search for safer, synthetic alternatives. nih.govwikipedia.org This led to the development of the first amino-ester local anesthetic, procaine (B135), which was synthesized by Alfred Einhorn in 1904 and patented the following year. mhmedical.comresearchgate.net For over four decades, procaine was the standard for local anesthesia, but it had drawbacks, including allergic reactions and the need for combination with adrenaline. mhmedical.com

The quest for improved agents led to a major breakthrough with the synthesis of the first amino-amide local anesthetic, lidocaine (B1675312), by Swedish chemist Nils Löfgren in 1943. mhmedical.comresearchgate.net The development of lidocaine was a pivotal moment, laying the foundation for subsequent research into a range of lidocaine derivatives and other amino-amides. e-century.us This new class of compounds generally offered a better stability profile compared to the ester-based anesthetics. Following lidocaine, researchers synthesized a series of other amino-amide anesthetics, including mepivacaine (B158355) (1957), bupivacaine (B1668057) (1957), and prilocaine (B1678100) (1959), each with distinct properties. nih.govwikipedia.orge-century.us Butanilicaine (B1196261) was developed within this ongoing wave of research, receiving regulatory approval in 1982 for infiltration and conduction anesthesia. rsc.org

Table 1: Timeline of Key Developments in Local Anesthetic Research

| Year | Event | Significance |

|---|---|---|

| 1860 | Albert Niemann isolates cocaine from coca leaves. mhmedical.com | Discovery of the first known local anesthetic compound. |

| 1884 | Karl Koller introduces cocaine into ophthalmology. mhmedical.comnih.gov | First clinical application of a local anesthetic. |

| 1904 | Alfred Einhorn synthesizes and patents procaine. mhmedical.comwikipedia.org | Introduction of the first synthetic amino-ester local anesthetic. |

| 1943 | Nils Löfgren synthesizes lidocaine. mhmedical.comresearchgate.net | Development of the first amino-amide local anesthetic, paving the way for a new class of drugs. |

| 1957 | Mepivacaine and Bupivacaine are synthesized. nih.govwikipedia.orge-century.us | Expansion of the amino-amide class with new compounds offering different durations of action. |

| 1982 | Butanilicaine receives regulatory approval. rsc.org | Addition to the armamentarium of amino-amide local anesthetics. |

Chemical Classification within Amino-Amide Local Anesthetics: Research Context

Local anesthetics are broadly classified into two main chemical groups: amino-esters and amino-amides. researchgate.netwikipedia.org This classification is based on the chemical bond that links the lipophilic aromatic portion of the molecule to the hydrophilic amine portion. rsc.org Butanilicaine is categorized as an amino-amide local anesthetic. researchgate.netebi.ac.uk

The core structure of an amino-amide anesthetic consists of:

An aromatic ring , which is lipophilic (fat-soluble) and allows the molecule to penetrate the nerve cell membrane.

An intermediate amide linkage (-NHCO-). This bond is significantly more stable and less prone to hydrolysis than the ester link found in drugs like procaine. This stability contributes to a longer duration of action as amide-type anesthetics are metabolized more slowly, primarily in the liver.

A tertiary or secondary amine , which is hydrophilic (water-soluble) and acts as the proton acceptor, allowing the molecule to exist in both charged and uncharged forms.

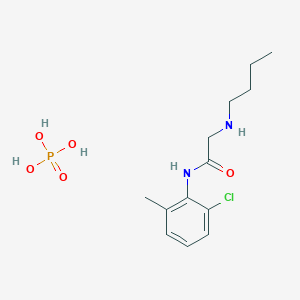

Butanilicaine's chemical structure is specifically N-(2-chloro-6-methylphenyl)-2-(butylamino)acetamide. ebi.ac.uk It is the amide bond formed between N-butylglycine and 2-chloro-6-methylaniline (B140736) that defines it as a member of the amino-amide class. ebi.ac.uk

Table 2: Chemical Properties of Butanilicaine

| Property | Value |

|---|---|

| IUPAC Name | N-(2-chloro-6-methylphenyl)-2-(butylamino)acetamide ebi.ac.uk |

| Molecular Formula | C₁₃H₁₉ClN₂O ebi.ac.uk |

| Molecular Weight | 254.75 g/mol |

| Chemical Class | Amino-amide Local Anesthetic researchgate.net |

| Canonical SMILES | CCCCNCC(=O)NC1=C(C=CC=C1Cl)C |

| InChI Key | VWYQKFLLGRBICZ-UHFFFAOYSA-N ebi.ac.uk |

Significance of Butanilicaine Phosphate (B84403) in Ion Channel Pharmacology Research

The fundamental mechanism of action for all local anesthetics, including butanilicaine phosphate, involves the blockade of ion channels. ontosight.aiwikipedia.org Specifically, these compounds target voltage-gated sodium channels (VGSCs) located within the membranes of nerve cells. wikipedia.orgrsc.org VGSCs are transmembrane proteins essential for the initiation and propagation of action potentials, which are the electrical signals that constitute nerve impulses. numberanalytics.com

The pharmacological effect of butanilicaine is achieved through the following process:

The uncharged, lipid-soluble base form of the anesthetic penetrates the nerve cell membrane.

Once inside the cell (in the axoplasm), the molecule equilibrates, and the protonated, charged cationic form binds to a specific receptor site within the pore of the voltage-gated sodium channel. rsc.org

This binding action inhibits the influx of sodium ions into the neuron. ontosight.aiwikipedia.org

By preventing sodium influx, the anesthetic decreases the rate of depolarization of the nerve membrane, increases the threshold for electrical excitability, and ultimately prevents the action potential from reaching the threshold required for firing. wikipedia.org

This reversible blockade of sodium channels prevents the transmission of the nerve impulse, resulting in a temporary loss of sensation in the area supplied by the affected nerve. ebi.ac.uk Research into compounds like butanilicaine helps to further elucidate the structure-activity relationships and the precise molecular interactions between amide-type anesthetics and specific subunits of ion channels.

Overview of Preclinical Research Trajectories

In academic research, this compound has been utilized in various preclinical studies. It has served as a reference or standard compound in animal models to evaluate the efficacy of anesthetic preparations. For instance, studies have used 0.25% butanilicaine as a standard to test for conduction anesthesia in frogs, where the abolition of a reflex contraction indicates an effective anesthetic block. scribd.com

Furthermore, beyond its primary anesthetic properties, butanilicaine has been included in research investigating the secondary characteristics of local anesthetics. One area of such research is the antimicrobial activity of these compounds. This compound (under the brand name Hostacaine) was one of seven local anesthetics tested to determine its antimicrobial effects against various commensal and pathogenic microbial species found in the oral cavity. researchgate.netnih.govresearchgate.net These studies explore potential secondary benefits or applications of anesthetic agents in clinical environments.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2081-65-4 |

|---|---|

Molecular Formula |

C13H22ClN2O5P |

Molecular Weight |

352.75 g/mol |

IUPAC Name |

2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide;phosphoric acid |

InChI |

InChI=1S/C13H19ClN2O.H3O4P/c1-3-4-8-15-9-12(17)16-13-10(2)6-5-7-11(13)14;1-5(2,3)4/h5-7,15H,3-4,8-9H2,1-2H3,(H,16,17);(H3,1,2,3,4) |

InChI Key |

VXDXXKHEJKYCNE-UHFFFAOYSA-N |

SMILES |

CCCCNCC(=O)NC1=C(C=CC=C1Cl)C.OP(=O)(O)O |

Canonical SMILES |

CCCCNCC(=O)NC1=C(C=CC=C1Cl)C.OP(=O)(O)O |

Other CAS No. |

2081-65-4 |

Related CAS |

3785-21-5 (Parent) |

Synonyms |

utanilicaine butanilicaine monohydrochloride butanilicaine phosphate butanilicaine phosphate (1:1) Hostacaine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Butanilicaine (B1196261) Base and Phosphate (B84403) Salt Formation

The synthesis of butanilicaine, chemically known as 2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide, is typically achieved through a multi-step process rooted in classical amide chemistry. nih.gov The most common pathway involves the initial formation of an amide bond followed by a nucleophilic substitution.

The process commences with the acylation of a substituted aniline. Specifically, 2-chloro-6-methylaniline (B140736) is reacted with chloroacetyl chloride. This reaction, often carried out in the presence of a base like triethylamine (B128534) in an organic solvent such as dichloromethane, produces the key intermediate, N-(2-chloro-6-methylphenyl)-2-chloroacetamide. The final step to form the butanilicaine base involves the reaction of this chloroacetamide intermediate with n-butylamine. The primary amine of n-butylamine acts as a nucleophile, displacing the chlorine atom on the acetyl group to form the final secondary amine linkage. wikipedia.org

The formation of butanilicaine phosphate is a subsequent acid-base reaction. The butanilicaine free base, which contains a basic secondary amine, is treated with phosphoric acid. This reaction yields the phosphate salt, which often possesses different solubility and stability properties compared to the free base. fda.govrsc.org

Table 1: General Synthetic Scheme for Butanilicaine Base

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

| 1 | 2-Chloro-6-methylaniline | Chloroacetyl chloride | N-Acylation | N-(2-chloro-6-methylphenyl)-2-chloroacetamide |

| 2 | N-(2-chloro-6-methylphenyl)-2-chloroacetamide | n-Butylamine | Nucleophilic Substitution | Butanilicaine (free base) |

Precursor Chemistry and Key Intermediate Synthesis

The synthesis of butanilicaine relies on readily available chemical precursors. A precursor is a compound that participates in a chemical reaction that produces another compound. reagent.co.uk The primary precursors for butanilicaine are 2-chloro-6-methylaniline and n-butylamine. chemicalbook.com

The synthesis of the key intermediate, N-(2-chloro-6-methylphenyl)-2-chloroacetamide, is a critical step. This intermediate is formed by the reaction between 2-chloro-6-methylaniline and chloroacetyl chloride. This anilide serves as the backbone of the final molecule, containing the substituted aromatic ring and the initial portion of the side chain. Another intermediate mentioned in the synthesis of related compounds is 2,2'-Dichloro-6'-methylacetanilide. usbio.net The integrity and purity of these precursors and intermediates are paramount for achieving a high yield and purity of the final butanilicaine product.

Table 2: Key Precursors and Intermediates in Butanilicaine Synthesis

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

| 2-Chloro-6-methylaniline | 87-63-8 | C₇H₈ClN | Precursor (Aromatic core) |

| Chloroacetyl chloride | 79-04-9 | C₂H₂Cl₂O | Precursor (Acylating agent) |

| n-Butylamine | 109-73-9 | C₄H₁₁N | Precursor (Side chain) |

| N-(2-chloro-6-methylphenyl)-2-chloroacetamide | 10271-46-2 | C₉H₉Cl₂NO | Intermediate |

Derivatization Strategies for Analogues and Prodrugs

Derivatization of a parent drug molecule is a common strategy in medicinal chemistry to develop analogues with modified properties or to create prodrugs. Prodrugs are inactive compounds that are metabolized in the body to the active drug, a strategy often used to improve properties like solubility or to achieve targeted delivery. researchgate.netvdoc.pub

For butanilicaine, several derivatization strategies can be hypothesized based on its functional groups:

N-Alkylation/Acylation of the Secondary Amine: The secondary butylamino group can be further alkylated or acylated to produce tertiary amine or amide analogues. This could modulate the compound's lipophilicity and basicity.

Modification of the N-Butyl Group: The butyl chain could be shortened, lengthened, branched, or cyclized to explore structure-activity relationships.

Aromatic Ring Substitution: The methyl or chloro groups on the phenyl ring could be replaced with other substituents (e.g., fluoro, bromo, methoxy) to alter electronic properties and metabolic stability.

Prodrug Formation: The secondary amine is a key handle for prodrug design. It could be converted into a carbamate (B1207046) or an N-acyloxyalkyl derivative, which could be designed to be cleaved by esterase enzymes in the body. researchgate.net Similarly, esterification of a hydroxyl group, if introduced onto the molecule, could create a prodrug. researchgate.net

These strategies aim to produce new chemical entities with potentially enhanced characteristics, although specific examples of butanilicaine analogues or prodrugs are not extensively detailed in the literature. nih.gov

Table 3: Potential Derivatization Strategies for Butanilicaine

| Target Site | Strategy | Potential Outcome |

| Secondary Amine | N-Alkylation | Modify basicity and lipophilicity |

| N-Butyl Group | Chain Modification | Alter steric and lipophilic properties |

| Aromatic Ring | Substituent Exchange | Modulate electronic effects and metabolism |

| Secondary Amine | Carbamate Formation | Create a prodrug with altered solubility/transport |

Chemical Reactivity and Degradation Pathways in Vitro

The chemical stability and degradation profile of a pharmaceutical compound are critical attributes. Butanilicaine, as an amide-containing molecule, is susceptible to several degradation pathways in vitro.

The amide linkage is the most chemically labile bond in the butanilicaine structure under physiological conditions. Amides undergo hydrolysis to yield a carboxylic acid and an amine. libretexts.org This reaction can be promoted by either acidic or basic conditions. researchgate.net

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This leads to the cleavage of the amide bond, forming N-butylglycine and 2-chloro-6-methylaniline. libretexts.org

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is generally irreversible because the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which drives the reaction to completion. libretexts.org

In vitro, particularly in biological matrices like liver microsomes, this hydrolysis is primarily an enzymatic process. Carboxylesterases are a family of enzymes that efficiently catalyze the hydrolysis of amides. nih.govannualreviews.org Studies on rat liver microsomes have shown that specific carboxylesterase isozymes are responsible for the hydrolysis of butanilicaine. nih.gov One study identified the RH1 isozyme as having the highest specific activity for butanilicaine hydrolysis. researchgate.net

The degradation of chemical compounds can also be induced by physical factors such as light and heat.

Photolytic Decomposition: This process, also known as photolysis, involves the breakdown of a compound due to the absorption of light energy (photons). doubtnut.comvedantu.com For butanilicaine, the aromatic ring and its substituents are chromophores that can absorb UV light. This absorption can lead to the formation of excited states and subsequent bond cleavage. Potential photolytic pathways could include homolytic cleavage of the carbon-chlorine bond or cleavage of the amide bond. While specific photolytic studies on butanilicaine are scarce, related compounds are often stored in amber vials to prevent light-induced degradation.

Thermolytic Decomposition: Thermolysis is chemical decomposition caused by heat. wikipedia.orgolabs.edu.in At elevated temperatures, the weaker bonds in the butanilicaine molecule are likely to break. The amide bond is a probable site for thermal cleavage. Such degradation is generally not relevant at physiological or standard storage temperatures but is a consideration during manufacturing and in high-temperature analytical techniques.

Butanilicaine possesses functional groups that are susceptible to oxidative and reductive transformations.

Oxidative Pathways: The secondary amine can be oxidized to form a hydroxylamine (B1172632) or further to a nitrone. The methyl group on the aromatic ring is a potential site for oxidation to a benzyl (B1604629) alcohol, then to an aldehyde, and finally to a carboxylic acid. The aromatic ring itself can undergo oxidative metabolism, typically hydroxylation at various positions, mediated in biological systems by cytochrome P450 enzymes.

Reductive Pathways: Reductive transformations are less common under typical in vitro aerobic conditions. However, under specific reducing environments, the chloro-substituent on the aromatic ring could undergo reductive dehalogenation, replacing the chlorine atom with a hydrogen atom.

Table 4: Potential In Vitro Degradation Pathways for Butanilicaine

| Pathway | Trigger | Key Reaction | Potential Products |

| Amide Hydrolysis | Acid, Base, Enzymes (Carboxylesterases) | Cleavage of C-N amide bond | 2-chloro-6-methylaniline, N-butylglycine |

| Photolysis | UV Light | C-Cl bond cleavage, Amide bond cleavage | Radical species, dechlorinated analogues |

| Oxidation | Oxidizing agents, Enzymes (CYP450) | N-oxidation, side-chain oxidation, ring hydroxylation | N-hydroxybutanilicaine, carboxylated analogues |

| Reduction | Reducing agents | Reductive dehalogenation | N-(2-methylphenyl)-2-(butylamino)acetamide |

Molecular Mechanisms of Action and Preclinical Pharmacodynamics

Voltage-Gated Sodium Channel Interaction and Modulation

The principal mechanism of action for butanilicaine (B1196261) phosphate (B84403), like other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes. These channels are critical for the initiation and propagation of action potentials, the fundamental signals of nerve communication. By physically obstructing the channel pore, butanilicaine phosphate prevents the influx of sodium ions that is necessary for membrane depolarization. This action effectively raises the threshold for electrical excitation in the nerve, and without the ability to depolarize, the nerve cannot transmit an impulse, resulting in a localized loss of sensation.

Voltage-gated sodium channels are not a single entity but a family of at least nine different subtypes (NaV1.1–NaV1.9) in mammals, each with distinct tissue distribution and biophysical properties. frontiersin.org The specific subtypes targeted by a local anesthetic can influence its clinical efficacy and side-effect profile. For instance, channels like NaV1.7, NaV1.8, and NaV1.9 are predominantly expressed in peripheral sensory neurons and are key players in pain signaling. frontiersin.org Selective inhibition of these subtypes could theoretically provide potent analgesia with fewer systemic side effects.

However, detailed preclinical studies on the subtype specificity and isoform selectivity of this compound are not extensively available in the public domain. While it is understood to block VGSCs, specific data quantifying its inhibitory concentration (IC50) against a panel of NaV channel subtypes is not well-documented in peer-reviewed literature. Such studies are crucial for a comprehensive understanding of its pharmacological profile.

For context, research on other local anesthetics has revealed varying degrees of subtype selectivity. For example, some studies have investigated the selectivity of compounds against cardiac (NaV1.5) versus neuronal subtypes to predict potential cardiotoxicity. researchgate.net

The interaction between a local anesthetic and its receptor site within the sodium channel is a dynamic process characterized by its binding kinetics (on- and off-rates) and equilibrium properties (affinity). The on-rate (k-on) describes how quickly the drug binds to the channel, while the off-rate (k-off) describes how quickly it dissociates. The ratio of these rates determines the equilibrium dissociation constant (Kd), a measure of the drug's binding affinity. A lower Kd value signifies a higher binding affinity.

Beyond simple pore blockage, local anesthetics can also allosterically modulate the function of voltage-gated sodium channels. This means they can bind to a site on the channel distinct from the primary pore-blocking site and influence the channel's conformational state. A key aspect of this is the stabilization of the inactivated state of the channel. scienceopen.com

VGSCs can exist in three main states: resting, open, and inactivated. Local anesthetics are known to have a higher affinity for the open and inactivated states than for the resting state. This "state-dependent" or "use-dependent" block means that the anesthetic is more effective on nerves that are firing frequently, as more channels are in the open and inactivated states. scienceopen.com By binding to and stabilizing the inactivated state, the local anesthetic prevents the channel from returning to the resting state, making it unavailable for subsequent action potential generation.

While this is the generally accepted mechanism for local anesthetics, specific studies detailing how this compound alters the gating kinetics (the transitions between these states) of sodium channels are not widely published.

The culmination of this compound's interaction with voltage-gated sodium channels is the inhibition of sodium ion influx and the consequent cessation of action potential propagation. By binding to its receptor site within the channel, the drug physically obstructs the pathway for sodium ions. This blockade prevents the rapid influx of positive charge that is required to depolarize the nerve membrane to the threshold potential. As a result, the action potential fails to generate or propagate along the nerve fiber, leading to the clinical effect of local anesthesia. jodrugs.com

Allosteric Modulation and Channel Gating Alterations

Comparative Molecular Pharmacology with Reference Local Anesthetics

To better understand the pharmacological profile of a local anesthetic, it is often compared to well-established reference agents like lidocaine (B1675312) and bupivacaine (B1668057). These comparisons typically focus on differences in potency, onset, and duration of action, which are underpinned by their molecular interactions with sodium channels.

The clinical differences between local anesthetics are largely explained by their differential binding affinities and on-off rates at the sodium channel receptor. For example, bupivacaine has a significantly higher protein binding capacity and a slower dissociation rate from the sodium channel compared to lidocaine. mahidol.ac.th This results in a longer duration of action for bupivacaine.

While some sources suggest that butanilicaine has a moderate duration of action, specific quantitative data comparing its binding affinity (e.g., IC50 values from comparative studies) and its on-off rates with reference local anesthetics are not available in the reviewed scientific literature. Such data would be presented in a table format if available to clearly illustrate the comparative molecular pharmacology.

Table 1: Illustrative Comparative Data of Local Anesthetics (Contextual)

This table is for illustrative purposes to demonstrate how such data would be presented. Specific values for this compound are not available in the reviewed literature.

| Compound | Molecular Weight ( g/mol ) | pKa | Protein Binding (%) |

| Butanilicaine | 254.76 | Data not available | Data not available |

| Lidocaine | 234.34 | 7.9 | 64 |

| Bupivacaine | 288.43 | 8.1 | 95 |

Differential Binding Affinities and On-Off Rates

Ancillary Pharmacological Activities: Molecular Investigations

In addition to its primary nerve-blocking function, this compound possesses secondary pharmacological effects, including vasodilator and antimicrobial activities, which are subjects of molecular-level investigation.

Mechanisms of Vasodilator Effects at the Cellular Level

With the exception of cocaine, local anesthetics are generally vasodilators, an effect that arises from their direct action on vascular smooth muscle cells. medscape.com This vasodilation can influence the duration of the anesthetic action by increasing local blood flow and drug absorption away from the injection site. medscape.com The cellular mechanisms responsible for this effect are multifactorial.

A primary mechanism is the inhibition of calcium influx into vascular smooth muscle cells. Local anesthetics can block voltage-gated Ca²⁺ channels, which are critical for initiating and maintaining muscle contraction. scielo.br By reducing the entry of extracellular calcium, the intracellular calcium concentration decreases, leading to smooth muscle relaxation and vasodilation. scielo.br The vasodilator effect of levobupivacaine, for example, has been shown to be mediated via the blockade of Ca²⁺ channels in the vascular smooth muscle cells. scielo.br

Furthermore, some local anesthetics may modulate endothelium-derived signaling pathways. The endothelium releases substances like nitric oxide (NO) that cause smooth muscle relaxation. mdpi.comnih.gov While the direct contribution of NO to the vasodilator effect of some calcium channel blockers has been questioned in human resistance vessels, nih.gov other studies suggest local anesthetics may interact with this pathway. physiology.org The vasorelaxation can be triggered by an increase in cyclic guanosine (B1672433) monophosphate (cGMP) in the smooth muscle cells, a process stimulated by NO. nih.gov Therefore, butanilicaine's vasodilator action likely results from a combination of direct smooth muscle Ca²⁺ channel inhibition and potential modulation of endothelial NO signaling.

Antimicrobial Action Pathways

Local anesthetics as a class, including butanilicaine, possess inherent antimicrobial properties against a wide spectrum of bacteria and fungi. koreamed.orgnih.gov A study that tested seven common local anesthetics found that Hostacaine (this compound) had a routinely applied concentration that was approximately two times higher than its minimal bactericidal concentration (MBC) for the tested bacteria, indicating significant antimicrobial potential. nih.gov The MIC values for all tested local anesthetics ranged from 0.25 to 16 mg/ml. nih.gov

The principal antimicrobial mechanism for local anesthetics is the disruption of the bacterial cell membrane. koreamed.orgopenanesthesiajournal.com These molecules are amphipathic, allowing them to insert into the lipid bilayer of the cell membrane. This insertion perturbs the membrane's structural integrity, leading to increased permeability. openanesthesiajournal.com The electrostatic binding of the anesthetic molecules to the membrane is a key step in this process. openanesthesiajournal.com This disruption causes leakage of essential intracellular components, such as potassium ions (K⁺) and other metabolites, and can inhibit membrane-bound respiratory enzymes, ultimately leading to cell lysis and death. koreamed.orgopenanesthesiajournal.com

Beyond membrane disruption, local anesthetics may inhibit essential intracellular enzymes. While direct evidence for butanilicaine is scarce, research on a novel derivative of articaine, another amide local anesthetic, suggests that its antibacterial effect results from a dual mechanism of membrane disruption and the inhibition of topoisomerase. nih.gov Topoisomerases are enzymes critical for bacterial DNA replication and transcription. Their inhibition would halt these vital processes, leading to a bactericidal effect. nih.gov This provides a plausible model for an additional intracellular mechanism of action for butanilicaine.

Bacterial biofilms, which are structured communities of bacteria encased in a protective matrix, are notoriously resistant to antibiotics. Local anesthetics have been shown to interfere with biofilm formation. Sub-bacteriostatic concentrations of bupivacaine and lidocaine have been demonstrated to significantly reduce the ability of S. aureus to form biofilms. nih.gov This effect may be due to the inhibition of the initial attachment of bacteria to surfaces or interference with the production of the extracellular matrix.

General Antimicrobial Properties of Amide Local Anesthetics

| Mechanism | Description | Affected Bacterial Process | Reference |

|---|---|---|---|

| Membrane Permeabilization | Amphipathic molecules insert into and disrupt the lipid bilayer. | Loss of membrane integrity, leakage of intracellular contents. | koreamed.orgopenanesthesiajournal.com |

| Enzyme Inhibition | Potential inhibition of crucial intracellular enzymes like topoisomerase. | Inhibition of DNA replication and transcription. | nih.gov |

| Biofilm Inhibition | Inhibition of initial bacterial attachment and matrix formation at sub-MIC concentrations. | Prevention of biofilm development. | nih.gov |

| Biofilm Dispersal | Weakening of the mature biofilm matrix. | Increased susceptibility to other antimicrobials. | nih.gov |

Inhibition of Microbial Enzyme Systems (e.g., Topoisomerase)

Anti-inflammatory Modulations (Molecular Level)

While direct molecular studies on the anti-inflammatory effects of this compound are not extensively detailed in publicly available research, significant insights can be drawn from studies on other amide-type local anesthetics. This class of compounds, to which butanilicaine belongs, has been shown to possess considerable anti-inflammatory properties that are independent of their well-known sodium channel-blocking effects. nih.govuzh.ch The molecular pathways implicated are central to the inflammatory cascade.

Research into related amide local anesthetics, such as lidocaine and ropivacaine (B1680718), has identified several key molecular mechanisms that likely contribute to the anti-inflammatory profile of butanilicaine:

Inhibition of Pro-inflammatory Cytokines: Amide local anesthetics have been demonstrated to suppress the release of key pro-inflammatory mediators. Notably, they can inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α) from activated leukocytes. nih.gov TNF-α is a pivotal cytokine in initiating and sustaining systemic inflammation. nih.govneuraltherapie.at

Interference with Key Signaling Pathways: The anti-inflammatory action of these anesthetics appears to be mediated through the modulation of intracellular signaling pathways that regulate the expression of inflammatory genes. Two critical pathways identified are:

Nuclear Factor-kappa B (NF-κB) Pathway: Lidocaine has been shown to inhibit the NF-κB-mediated expression of messenger RNA (mRNA). nih.gov The NF-κB pathway is a master regulator of genes involved in inflammation and immune responses.

Mitogen-Activated Protein Kinase (MAPK) Pathway: Interference with the activation of p38 MAPK is another mechanism attributed to amide local anesthetics. nih.gov The p38 MAPK pathway is responsive to inflammatory stimuli and plays a crucial role in the production of inflammatory cytokines.

Modulation of Adhesion Molecules and Kinases: In the context of tumor cell dynamics, which involves inflammatory processes, amide local anesthetics have been found to inhibit inflammatory signaling. Studies on ropivacaine and lidocaine showed a reduction in the activation of Src tyrosine protein kinase and the phosphorylation of Intercellular Adhesion Molecule-1 (ICAM-1) induced by TNF-α. nih.govuzh.ch This action can impede the migration of cells involved in inflammatory responses.

These molecular actions collectively suggest that the anti-inflammatory effects of this compound are likely attributable to its ability to down-regulate critical inflammatory signaling hubs and reduce the output of pro-inflammatory molecules.

Other Receptor or Enzyme Interactions

Beyond its anti-inflammatory modulations, the preclinical pharmacodynamics of butanilicaine are defined by its interaction with specific ion channels and enzymes, which govern its primary anesthetic activity and metabolic fate.

Interaction with Voltage-Gated Sodium Channels

The principal mechanism of action for butanilicaine, like all local anesthetics, is the blockade of voltage-gated sodium channels in neuronal membranes. This interaction is responsible for its anesthetic effect.

Mechanism of Blockade: Butanilicaine physically binds to a receptor site within the pore of the fast sodium channels. cvpharmacology.com This binding inhibits the influx of sodium ions that is necessary for the initial rapid depolarization (Phase 0) of the nerve cell's action potential. cvpharmacology.com By preventing depolarization, the generation and propagation of the nerve impulse are halted, resulting in a loss of sensation in the area supplied by the nerve. The blockade is use-dependent, meaning it is more pronounced in nerves that are firing frequently. nih.gov

Interaction with Carboxylesterases

The metabolic clearance of butanilicaine is primarily mediated by enzymatic hydrolysis of its amide bond. This process is catalyzed by carboxylesterase isoenzymes, which are abundant in the liver. nih.govwdh.ac.idtaylorandfrancis.com The interaction with these enzymes is a critical determinant of the drug's duration of action.

Enzymatic Hydrolysis: Several preclinical studies in animal models have identified specific carboxylesterase isoenzymes responsible for metabolizing butanilicaine. The predominant nonspecific esterase of microsomes is responsible for the hydrolysis of butanilicaine. nih.gov Research using specific substrates and antibodies has helped to characterize the involvement of different isoenzymes. tandfonline.com

Table 1: Preclinical Research Findings on Butanilicaine and Carboxylesterase (CES) Interactions

| Study Focus | Model System | Key Finding | Reference |

| Hydrolysis of Amide-Type Drugs | Purified isoenzymes from rat liver | The predominant nonspecific microsomal esterase is responsible for the hydrolysis of butanilicaine. | nih.gov |

| Assay for Carboxylesterases | Not specified | Butanilicaine is noted as a substance metabolized by carboxylesterases/amidases. | nih.gov |

| Induction of CES Isozymes | Male rat liver microsomes | Butanilicaine (BUTA) is used as a specific substrate for the carboxylesterase isozyme RH1. | tandfonline.com |

| Metabolism of Xenobiotics | General review | Butanilicaine is listed as a known substrate for carboxylesterases. | google.com |

Interaction with Vascular Receptors

Preclinical and experimental observations have indicated that butanilicaine possesses a vasodilator effect. ncats.ionih.gov This suggests an interaction with receptors on vascular smooth muscle, leading to the relaxation of blood vessels and an increase in local blood flow. nih.govresearchgate.net The specific receptor pathway (e.g., adrenergic, muscarinic) responsible for this vasodilation has not been fully elucidated in the available literature.

Preclinical Pharmacokinetics and Biotransformation

Absorption and Distribution Studies in Animal Models

Pharmacokinetic studies in target animal species are crucial for estimating the parameters involved in a compound's absorption, distribution, metabolism, and elimination. europa.eueuropa.eu Such investigations are typically performed in healthy animals under controlled laboratory conditions. europa.eu For butanilicaine (B1196261) phosphate (B84403), specific data regarding its absorption and distribution profile in animal models are not extensively detailed in publicly available scientific literature. General principles of pharmacokinetics dictate that to have a therapeutic effect, a drug must be absorbed and distributed to its target site, a process that involves crossing various biological membranes. mhmedical.com

Tissue Distribution Profiles

Specific studies detailing the tissue distribution profiles of butanilicaine phosphate in various animal models are not available in the reviewed literature. Generally, the volume of distribution (Vd) of a compound provides insight into its distribution patterns; a Vd value significantly higher than the total body water volume suggests extensive uptake into extravascular tissues. mdpi.com The distribution of a compound can also be influenced by the location of metabolizing enzymes. annualreviews.org Carboxylesterases, which are known to metabolize butanilicaine, are found predominantly in the microsomal fraction of the liver but are also present in the cytosolic fraction of the brain and other tissues. annualreviews.org

Plasma Protein Binding Characteristics

The extent to which a compound binds to plasma proteins, such as albumin and α1-acid glycoprotein, is a critical pharmacokinetic parameter. sygnaturediscovery.com This binding affects the drug's disposition, as only the unbound (free) fraction is available to diffuse to tissue sites and elicit a pharmacological effect. sygnaturediscovery.com There are no specific published data on the plasma protein binding characteristics of this compound. Standard in vitro methods to determine plasma protein binding include rapid equilibrium dialysis (RED), ultrafiltration, and ultracentrifugation. sygnaturediscovery.comnih.gov

Blood-Brain Barrier Permeability in Preclinical Models

The ability of a compound to cross the blood-brain barrier (BBB) determines its potential effects on the central nervous system. The presence of carboxylesterase activity in the brain suggests that compounds metabolized by these enzymes could potentially interact with this organ. annualreviews.org However, no specific preclinical studies were found that have investigated the blood-brain barrier permeability of this compound.

Metabolic Pathways and Enzyme Systems

The biotransformation of xenobiotics is primarily carried out by enzyme systems in the liver and other tissues. wdh.ac.id For butanilicaine, which possesses an amide structure, hydrolysis is a key metabolic pathway. nih.gov

Role of Carboxylesterases in Hepatic Microsomes (e.g., Rat Liver Esterases, Amidase Activity)

Butanilicaine is metabolized through hydrolysis by nonspecific carboxylesterases (EC 3.1.1.1), which are enzymes that catalyze the cleavage of ester and amide bonds. wdh.ac.idnih.gov

Research using purified carboxylesterase isoenzymes from rat liver microsomes has identified that butanilicaine's amide bond is hydrolyzed by the predominant nonspecific esterase. nih.gov This same enzyme is also responsible for the hydrolysis of other compounds such as procaine (B135) and clofibrate. nih.gov Further studies have identified butanilicaine as a specific substrate for the rat hepatic microsomal carboxylesterase isozyme designated as RH1. tandfonline.com

The amidase activity, or the rate of hydrolysis, towards butanilicaine shows significant variation across different animal species. annualreviews.orgniph.go.jp For instance, the hydrolase activity in dog liver microsomes has been observed to be approximately nine times higher than that in rat liver microsomes. niph.go.jp This highlights the marked interspecies variations in carboxylesterase activities, which is an important consideration when extrapolating preclinical data. annualreviews.org

| Animal Species | Relative Hydrolase Activity (Rat = 1) | Reference |

|---|---|---|

| Rat | 1 | niph.go.jp |

| Dog | ~9 | niph.go.jp |

Identification and Quantification of Metabolites in Animal Samples

Detailed in vivo studies identifying and quantifying the full range of metabolites of this compound in various animal species are not extensively available in publicly accessible scientific literature. However, based on its chemical structure as an amide-type local anesthetic, the primary metabolic pathway is anticipated to be hydrolysis.

The central metabolic process for butanilicaine is the enzymatic cleavage of its amide bond. wdh.ac.id This reaction is primarily mediated by carboxylesterases, a class of enzymes abundant in the liver. nih.govresearchgate.netnih.gov Research has utilized butanilicaine as a model substrate to investigate the activity of carboxylesterase isoenzymes isolated from the livers of several species, including rats and pigs. wdh.ac.idnih.gov The hydrolysis of the amide linkage in butanilicaine results in the formation of its corresponding carboxylic acid and amine derivatives.

The slower rate of hepatic metabolism of the amide structure of butanilicaine is a noted characteristic when compared to ester-type local anesthetics. This metabolic stability is a key aspect of its pharmacokinetic profile.

While the primary metabolites are expected to be the products of amide hydrolysis, further biotransformation of these initial metabolites through subsequent Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) reactions could occur. However, specific studies detailing the isolation and quantification of these downstream metabolites from preclinical animal samples have not been identified in the reviewed literature.

Due to the limited availability of specific quantitative data from preclinical studies, a detailed data table of this compound metabolites and their concentrations in animal matrices cannot be constructed at this time. Further research, including in vivo studies in relevant animal models such as rats and dogs, would be necessary to fully characterize, identify, and quantify the complete metabolic profile of butanilicaine.

Analytical Chemistry and Research Methodologies

Chromatographic Techniques for Quantitative Analysis

Chromatography is a cornerstone for the separation and quantification of chemical compounds. For butanilicaine (B1196261) phosphate (B84403), several methods have been developed, each offering distinct advantages in terms of selectivity, sensitivity, and application.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the quantitative analysis of pharmaceuticals. drawellanalytical.com This method separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase under high pressure. drawellanalytical.com For butanilicaine phosphate and similar compounds, a reversed-phase column, such as a C18, is often employed.

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol (B129727) or acetonitrile (B52724). hplc.euscielo.org.mx A gradient elution, where the composition of the mobile phase is changed over time, can be utilized to achieve optimal separation of the analyte from other components in the sample matrix. The pH of the mobile phase is a critical parameter that influences the retention time of ionizable compounds like butanilicaine. hplc.eu Detection is commonly performed by monitoring the UV absorbance at a specific wavelength, which for compounds containing aromatic rings is often in the range of 220-291 nm. google.com

Quantitative analysis is achieved by creating a calibration curve, which plots the peak area or height against known concentrations of a standard. drawellanalytical.com This allows for the determination of the concentration of this compound in unknown samples. The method's accuracy, precision, and linearity are established through a validation process. scielo.org.mx

Table 1: Illustrative HPLC-UV Parameters for Amine-Containing Pharmaceutical Analysis

| Parameter | Condition | Reference |

| Column | Reversed-Phase C18 | |

| Mobile Phase | Methanol:Phosphate Buffer (e.g., 70:30 v/v) | scielo.org.mx |

| pH of Buffer | 2.5 | scielo.org.mx |

| Flow Rate | 1.0 mL/min | google.com |

| Detection Wavelength | 220 nm | google.com |

| Injection Volume | 20 µL |

Gas Chromatography (GC) with Selective Detectors (e.g., Nitrogen-Phosphorus Detector)

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile or semi-volatile compounds. For the analysis of butanilicaine, which contains both nitrogen and phosphorus in its phosphate salt form, a Nitrogen-Phosphorus Detector (NPD) offers high selectivity and sensitivity. scioninstruments.comsrigc.com The NPD, also known as a thermionic specific detector (TSD), is highly responsive to compounds containing nitrogen and phosphorus, showing a response that can be 10,000 to 100,000 times greater than for hydrocarbons. srigc.comwikipedia.org

In GC-NPD, the sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the compound's boiling point and interaction with the stationary phase. The NPD operates by using a heated alkali metal bead (e.g., rubidium or cesium) to generate a plasma. srigc.comwikipedia.org When nitrogen- or phosphorus-containing analytes elute from the column and enter the detector, they cause an increase in the current, which is measured as the analytical signal. wikipedia.org This method has been successfully applied to the determination of butanilicaine in biological matrices like horse plasma and urine after appropriate sample preparation, such as extractive benzoylation. researchgate.net

Table 2: Typical GC-NPD Operating Conditions

| Parameter | Condition | Reference |

| Detector | Nitrogen-Phosphorus Detector (NPD) | scioninstruments.com |

| Column | e.g., 5% OV-210 on Gas Chrom Q | d-nb.info |

| Injector Temperature | 250 °C | d-nb.info |

| Detector Temperature | 250 °C | d-nb.info |

| Carrier Gas | Helium or Nitrogen | srigc.com |

| Hydrogen Flow Rate | ~70 mL/min | d-nb.info |

| Air Flow Rate | ~109 mL/min | d-nb.info |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, making it an invaluable tool for metabolite profiling. thermofisher.comlcms.cz This technique allows for the identification and quantification of metabolites of this compound in biological samples. thermofisher.com The LC component separates the parent drug from its metabolites, while the MS provides mass-to-charge ratio (m/z) information, which aids in structural elucidation. nih.gov

Metabolite profiling is crucial for understanding the metabolic pathways of a drug. ufp.ptnumberanalytics.com LC-MS methods can be developed to monitor specific metabolites (targeted analysis) or to screen for all detectable metabolites (untargeted analysis). thermofisher.com High-resolution mass spectrometry (HRAM-MS) is particularly useful in this context as it provides highly accurate mass measurements, facilitating the determination of elemental compositions. thermofisher.com The data generated from LC-MS experiments can reveal metabolic transformations such as hydroxylation, dealkylation, and conjugation, providing a comprehensive picture of the drug's fate in a biological system. evotec.com

Spectroscopic Characterization Methods

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. fiveable.me Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that serves as a molecular "fingerprint." libretexts.org

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups within its structure. The phosphate group ([PO₄]³⁻) typically exhibits strong absorption bands in the region of 900-1200 cm⁻¹. nih.govscielo.br Other key functional groups include the amide C=O stretch (around 1650-1700 cm⁻¹), N-H stretch from the amide and amine groups (around 3300-3500 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aliphatic C-H stretches (below 3000 cm⁻¹). fiveable.meopenstax.org The presence and position of these bands provide direct evidence for the functional groups constituting the this compound molecule. libretexts.org

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |

| N-H Stretch (Amine/Amide) | 3300 - 3500 | fiveable.me |

| Aromatic C-H Stretch | > 3000 | libretexts.org |

| Aliphatic C-H Stretch | < 3000 | openstax.org |

| C=O Stretch (Amide) | 1650 - 1700 | fiveable.me |

| Phosphate (PO₄³⁻) | 900 - 1200 | nih.govscielo.br |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the complete structure of an organic molecule. slideshare.net ¹H NMR (proton NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. slideshare.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of chemical compounds. In the analysis of this compound, MS provides crucial data regarding its molecular mass and the fragmentation patterns that arise from the dissociation of the parent molecule.

When this compound is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured. This measurement provides an accurate determination of the compound's molecular weight. The ionization process can be achieved through various techniques, with electrospray ionization (ESI) being a common method for polar molecules like this compound.

Following ionization, the molecular ion can be subjected to fragmentation, typically through collision-induced dissociation (CID). In this process, the ion collides with an inert gas, causing it to break apart into smaller, characteristic fragment ions. nih.gov The pattern of these fragments is unique to the structure of the molecule and provides a "fingerprint" that can be used for identification and structural elucidation.

The fragmentation of this compound is influenced by the presence of several key functional groups, including an amide, an amine, and a phosphate group. libretexts.org The lability of the phosphate group is a significant factor in the fragmentation process of phosphorylated compounds. nih.gov Under CID conditions, a common and often dominant fragmentation pathway is the neutral loss of the phosphate group (H3PO4), which corresponds to a mass loss of 98 Da. nih.gov

The fragmentation of the butanilicaine moiety itself would likely involve cleavage at the amide bond and at the C-C bonds adjacent to the amine nitrogen (alpha-cleavage), which are common fragmentation pathways for amides and amines, respectively. libretexts.org The analysis of these fragmentation patterns allows researchers to confirm the structure of this compound and to distinguish it from related compounds or metabolites.

A hypothetical fragmentation pattern for this compound could involve the initial loss of the phosphate group, followed by fragmentation of the remaining butanilicaine structure. The table below illustrates potential key fragment ions that might be observed in the mass spectrum of this compound.

Table 1: Hypothetical Key Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure/Origin |

| [M+H]+ | Protonated molecular ion of this compound |

| [M+H - H3PO4]+ | Loss of phosphoric acid from the molecular ion |

| Butanilicaine fragment | Cleavage of the phosphate ester bond |

| Amide-related fragments | Fragments arising from cleavage of the amide bond |

| Amine-related fragments | Fragments resulting from alpha-cleavage adjacent to the amine |

| Phosphate-related ions | Ions such as H2PO4- (m/z 97) or PO3- |

This table is illustrative and based on general principles of mass spectrometry fragmentation. Actual observed fragments may vary depending on the specific instrument and conditions used.

Method Development for this compound in Complex Biological Matrices (Animal-Derived)

The development of a robust analytical method is crucial for the accurate quantification of this compound in complex biological matrices derived from animals, such as plasma, serum, and tissue homogenates. europa.eu These matrices contain numerous endogenous components that can interfere with the analysis, necessitating a highly selective and sensitive method. au.dk Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose due to its high selectivity, sensitivity, and wide applicability. waters.comnih.gov

The initial stage of method development involves understanding the physicochemical properties of this compound, such as its polarity, solubility, and stability. ich.org This knowledge informs the selection of appropriate sample preparation techniques and chromatographic conditions.

Sample Preparation: The primary goal of sample preparation is to extract this compound from the biological matrix while removing interfering substances. protocols.io Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. researchgate.net The supernatant containing the analyte is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. The choice of solvent is critical to ensure efficient extraction of this compound.

Solid-Phase Extraction (SPE): SPE provides a more selective cleanup than PPT or LLE. It utilizes a solid sorbent to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. nih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate this compound from any remaining matrix components before it enters the mass spectrometer. Key parameters to optimize include:

Column Chemistry: A reversed-phase column (e.g., C18) is often suitable for moderately polar compounds like butanilicaine. For highly polar phosphate-containing compounds, hydrophilic interaction liquid chromatography (HILIC) or ion-pairing chromatography might be considered. nih.gov

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation and shorter run times.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for detection. In this mode, the precursor ion (the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and sensitivity. au.dk

An internal standard (IS), a compound with similar physicochemical properties to this compound (ideally a stable isotope-labeled version), should be used to compensate for variations in sample preparation and instrument response. ich.org

Bioanalytical Method Validation for Preclinical Studies

Once a bioanalytical method for this compound has been developed, it must be validated to ensure its reliability and reproducibility for its intended use in preclinical studies. europa.eunih.gov Method validation is a formal process that demonstrates that the analytical procedure is suitable for its purpose. The validation is typically conducted in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.euau.dk

The key parameters that are evaluated during bioanalytical method validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications. bebac.at This is assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements. au.dk These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on different days.

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A calibration curve is generated using a series of calibration standards prepared by spiking the biological matrix with known amounts of this compound. The curve should be linear over the expected concentration range in the study samples.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration.

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement. bebac.at This is a critical parameter to evaluate in LC-MS/MS methods.

Stability: The stability of this compound in the biological matrix under various conditions that mimic those encountered during sample handling, storage, and analysis. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.

The table below summarizes typical acceptance criteria for these validation parameters in preclinical studies.

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criteria |

| Selectivity | No significant interference at the retention time of the analyte and IS in blank matrix. |

| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). bebac.at |

| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). bebac.at |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |

| Recovery | Should be consistent, precise, and reproducible. bebac.at |

| Matrix Effect | The CV of the IS-normalized matrix factor should not be greater than 15%. |

| Stability | Analyte concentration should be within ±15% of the nominal concentration. |

These criteria are based on general regulatory guidelines and may vary slightly depending on the specific agency and study requirements.

A full validation is required when a new bioanalytical method is established. ich.org Partial validation may be sufficient for minor modifications to an already validated method. nih.gov Cross-validation is necessary when data are obtained from different laboratories or using different analytical methods. moh.gov.bw

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Molecular Structure with Sodium Channel Blocking Potency

The primary mechanism of action for local anesthetics like butanilicaine (B1196261) is the blockade of voltage-gated sodium channels in nerve membranes, which prevents the generation and conduction of nerve impulses. rsc.orgnih.gov The potency of this blockade is governed by specific physicochemical properties derived from its structure, including lipid solubility, protein binding, and pKa. mdpi.comwfsahq.org

Butanilicaine possesses a substituted aromatic ring, specifically a 2-chloro-6-methylphenyl group, which is critical for its lipophilicity and interaction with the sodium channel. nih.gov The nature and position of substituents on this ring are key determinants of anesthetic activity.

Ortho-Alkylation: The presence of a methyl group at the ortho-position (C-2 or C-6) of the anilide ring, as seen in butanilicaine, is a common feature in potent amide-type local anesthetics like lidocaine (B1675312). This substitution enhances activity by increasing the molecule's lipid solubility and distribution coefficient. iptsalipur.org Furthermore, this ortho-group provides steric hindrance that protects the adjacent amide bond from rapid hydrolysis by enzymes. iptsalipur.organeskey.com

Butanilicaine is classified as an amino-amide local anesthetic, a feature that profoundly influences its stability and duration of action.

Amide Linkage: The amide bond connecting the aromatic ring to the intermediate chain is significantly more resistant to chemical and enzymatic hydrolysis compared to the ester linkage found in older local anesthetics like procaine (B135). wfsahq.orguomustansiriyah.edu.iq This inherent stability is a primary reason for the longer duration of action observed in amide-type anesthetics. iptsalipur.org

Alkyl Chain Length: The hydrophilic portion of butanilicaine features a tertiary amine substituted with an n-butyl group. The length of this alkyl chain is a major determinant of lipid solubility and, consequently, anesthetic potency. squarespace.com Increasing the length of the N-alkyl substituent enhances lipophilicity and protein binding. aneskey.com A clear example of this principle is seen in the comparison of mepivacaine (B158355) and bupivacaine (B1668057); the substitution of mepivacaine's N-methyl group with bupivacaine's N-butyl group results in a 35-fold increase in lipid solubility and a three- to four-fold increase in potency and duration. aneskey.combasicmedicalkey.com Similarly, the n-butyl group in butanilicaine contributes significantly to its high lipophilicity and potent anesthetic effect.

Butanilicaine is formulated as a phosphate (B84403) salt to enhance its water solubility and stability in solution. srce.hrnih.gov The anesthetic molecule itself exists as a weak base. In its formulation as a hydrochloride or phosphate salt, the molecule is in a quaternary, water-soluble, charged state. nih.gov For anesthetic action to occur, the molecule must penetrate the lipid-rich nerve membrane. This is achieved when the molecule converts to its tertiary, uncharged, lipid-soluble base form at physiological pH. wfsahq.orgnih.gov

Once inside the axoplasm, it re-equilibrates, and the charged, protonated form binds to the local anesthetic receptor site within the sodium channel. squarespace.com Therefore, the phosphate moiety's primary role is not in direct interaction with the sodium channel but in providing the necessary physicochemical properties for a stable, injectable formulation. The choice of the counter-ion (phosphate vs. chloride) can affect solubility at different pH levels but does not fundamentally alter the intrinsic anesthetic potency of the butanilicaine base. srce.hr

Role of the Amide Linkage and Alkyl Chain Length

Structural Determinants of Metabolic Stability and Hydrolysis Resistance

The metabolic pathway for butanilicaine is characteristic of amino-amide local anesthetics. Unlike ester-type anesthetics which are rapidly hydrolyzed in the plasma, amides undergo a more complex and slower metabolic process primarily in the liver. basicmedicalkey.comuomustansiriyah.edu.iq

Enzymatic Hydrolysis: Butanilicaine is a known substrate for carboxylesterases (CES), a family of enzymes abundant in liver microsomes that hydrolyze ester and amide bonds. taylorandfrancis.comnih.gov The rate of this hydrolysis is a key factor in the drug's duration of action and potential for systemic toxicity.

Structural Resistance to Hydrolysis: The molecular structure of butanilicaine incorporates features that confer significant resistance to hydrolysis. The amide linkage is inherently more stable than an ester linkage. iptsalipur.org This stability is greatly amplified by the steric hindrance provided by the methyl group at the C-6 position of the phenyl ring, which physically shields the amide bond from the active site of metabolizing enzymes like carboxylesterases. iptsalipur.organeskey.com This structural feature is critical for its prolonged duration of action compared to non-sterically hindered amides or esters.

The table below summarizes the relationship between butanilicaine's structural features and their functional implications.

| Structural Feature | Component | Primary Functional Implication | Reference |

|---|---|---|---|

| Aromatic Ring | 2-Chloro-6-methylphenyl | Increases lipophilicity and potency; ortho-methyl group provides steric hindrance against hydrolysis. | iptsalipur.organeskey.com |

| Intermediate Linkage | Amide Bond | Confers high resistance to enzymatic hydrolysis, leading to longer duration of action and metabolic stability. | iptsalipur.orguomustansiriyah.edu.iq |

| Amine Group | N-butyl Substituent | Significantly increases lipid solubility and protein binding, enhancing both potency and duration of action. | aneskey.combasicmedicalkey.com |

| Salt Form | Phosphate Moiety | Ensures water solubility and stability for formulation; does not directly participate in receptor binding. | srce.hrnih.gov |

SAR for Antimicrobial Efficacy and Spectrum of Activity

Beyond its anesthetic properties, butanilicaine, as formulated in Hostacaine, exhibits significant antimicrobial activity. nih.gov This dual action is a recognized property of many local anesthetics, with efficacy being closely tied to their chemical structure.

The antimicrobial mechanism is believed to involve the disruption of the microbial cell membrane's integrity. The amphipathic nature of the butanilicaine molecule, with its lipophilic aromatic head and hydrophilic amine tail, allows it to intercalate into the lipid bilayer of bacterial membranes, leading to increased membrane fluidity, leakage of cellular contents, and inhibition of essential membrane-bound enzymes. nih.gov

The table below details the observed antimicrobial spectrum of butanilicaine phosphate.

| Microorganism Type | Examples of Tested Species | Observed Efficacy | Reference |

|---|---|---|---|

| Gram-positive Bacteria | Streptococcus spp., Actinomyces spp. | Effective, with MIC values within the 0.25-16 mg/ml range. | nih.gov |

| Gram-negative Bacteria | Fusobacterium nucleatum, Porphyromonas gingivalis | Effective, with MIC values within the 0.25-16 mg/ml range. | nih.gov |

| Fungi | Candida albicans | Effective against tested strains. | nih.gov |

Computational Chemistry and In Silico Modeling in SAR/QSAR

While specific in silico studies focusing exclusively on this compound are not widely available in the reviewed literature, the field of computational chemistry offers powerful tools for dissecting and predicting the SAR of local anesthetics. springermedizin.deresearchgate.net These methods are instrumental in modern drug discovery for optimizing lead compounds and predicting their biological activities and metabolic fate. bonviewpress.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. springermedizin.de For butanilicaine and its analogues, a QSAR model could be developed to predict sodium channel blocking potency (IC50) or antimicrobial efficacy (MIC) based on calculated physicochemical descriptors like lipophilicity (logP), molecular weight, polar surface area, and electronic properties. rsc.orgacs.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. Molecular docking simulations could be used to model the interaction of butanilicaine within the pore of the voltage-gated sodium channel. mdpi.com Such models can help identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the aromatic ring, amide group, or protonated amine of butanilicaine, providing a structural basis for its blocking activity. nih.govfrontiersin.org

ADMET Prediction: In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.netmdpi.com For butanilicaine, these models could predict its likelihood of crossing biological membranes, its primary sites of metabolism (confirming the role of carboxylesterases), and potential off-target toxicities, thereby guiding further development and safety assessments.

These computational approaches provide a rational framework for understanding the existing SAR of butanilicaine and for designing novel analogues with improved potency, metabolic stability, or a more favorable safety profile. springermedizin.de

Molecular Docking Simulations with Ion Channel Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as butanilicaine, and its target protein, which in this context would be an ion channel. Ion channels, which are crucial for various physiological processes, are significant targets for many drugs.

A hypothetical molecular docking study of this compound with an ion channel would involve several key steps:

Target Identification and Preparation: An appropriate ion channel target would be selected based on the known or hypothesized mechanism of action of butanilicaine. The three-dimensional structure of this protein would be obtained from a repository like the Protein Data Bank or predicted using homology modeling.

Ligand Preparation: The 3D structure of this compound would be generated and optimized to find its most stable conformation.

Docking Simulation: Using specialized software, the this compound molecule would be "docked" into the binding site of the ion channel. The simulation would explore various possible binding poses and score them based on factors like binding energy and intermolecular interactions.

Analysis of Results: The results would reveal the most likely binding mode of this compound within the ion channel. This would include identifying key amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).

Such a study would provide valuable insights into the molecular basis of butanilicaine's action, which is a cornerstone of understanding its structure-activity relationship.

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies are broadly categorized as either ligand-based or structure-based, depending on the available information about the target.

Ligand-Based Drug Design (LBDD):

This approach is utilized when the 3D structure of the target protein is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, an LBDD approach would involve:

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features of butanilicaine and other similar active molecules that are responsible for their biological activity.

Quantitative Structure-Activity Relationship (QSAR): Developing a mathematical model that correlates the chemical structures of a series of compounds with their biological activity. This model can then be used to predict the activity of new, untested compounds. A QSAR study for butanilicaine would involve compiling a dataset of similar compounds with their known activities and then using statistical methods to build the predictive model.

Structure-Based Drug Design (SBDD):

When the 3D structure of the target is known, SBDD can be employed for a more rational design of new drugs. This method aims to design molecules that can fit perfectly into the binding site of the target protein, leading to high affinity and selectivity. An SBDD approach for this compound would leverage the insights gained from molecular docking simulations. By understanding how this compound binds to its ion channel target, medicinal chemists could design new derivatives with modified structures to improve binding affinity or other pharmacological properties. This iterative process of design, synthesis, and testing is a hallmark of modern drug discovery.

Interactive Data Table: Hypothetical Docking Scores

The following table represents a hypothetical output from a molecular docking simulation, illustrating the type of data that would be generated in a study of this compound and its analogs against a specific ion channel. The binding energy indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.

| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |

| This compound | -8.5 | 3 | TYR 123, SER 150, PHE 200 |

| Analog 1 | -9.2 | 4 | TYR 123, SER 150, ASP 152, PHE 200 |

| Analog 2 | -7.8 | 2 | SER 150, PHE 200 |

| Analog 3 | -8.9 | 3 | TYR 123, TRP 148, SER 150 |

Note: The data presented in this table is purely illustrative and not based on actual experimental results.

Preclinical Research Models and Experimental Designs

In Vitro Experimental Models

The study of ion channels, which are pore-forming membrane proteins crucial for establishing resting membrane potential and shaping action potentials, often involves electrophysiological techniques like patch-clamp recording. axxam.comwikipedia.org These methods allow for precise measurement of ionic currents through individual channels. axxam.com Cell culture systems, particularly mammalian cell lines like Human Embryonic Kidney (HEK293) cells, are frequently used for these studies. nih.gov These cells can be transfected to express specific ion channels of interest, providing a controlled environment to assess the effects of compounds on channel function. nih.gov High-throughput screening platforms, which utilize automated patch-clamp systems, enable the rapid testing of numerous compounds on various ion channel targets. moleculardevices.com

Immortalized neuronal cell lines derived from dorsal root ganglion (DRG) neurons serve as valuable tools for preclinical research. nih.gov These cell lines can be differentiated to extend neurites and express markers characteristic of sensory neurons, making them suitable for studying mechanisms of neuropathic pain and assessing the impact of substances on neuronal function. nih.gov For instance, the 50B11 cell line, derived from embryonic rat DRGs, expresses the capsaicin (B1668287) receptor TRPV-1 and generates action potentials upon depolarization, mimicking the properties of nociceptive neurons. nih.gov Such cell lines are adaptable for high-throughput screening assays to identify compounds that may modulate neuronal activity or toxicity. nih.gov

Despite the availability of these models for assessing nerve function in vitro, specific research detailing the use of butanilicaine (B1196261) phosphate (B84403) in neuronal cell line studies to assess its effects on nerve conduction has not been identified in the surveyed literature.

Butanilicaine phosphate, the active component in the local anesthetic preparation Hostacaine, has been evaluated for its antimicrobial properties. nih.gov The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills a specified percentage (commonly 99.9%) of the microorganisms. microchemlab.comnih.govresearchgate.net

Below is a table summarizing the antimicrobial activity findings for this compound from the study.

| Parameter | Finding | Reference |

| Compound Tested | This compound (as Hostacaine) | nih.gov |

| Methodology | Agar dilution method for MIC and MBC determination | nih.gov |

| General MIC Range | 0.25–16 mg/ml (for a group of local anesthetics including butanilicaine) | nih.gov |

| Comparative Activity | Butanilicaine MIC values were 1-2 serial dilution steps lower than preservatives. | nih.gov |

| Concentration vs. MBC | The routinely applied concentration of Hostacaine was two times higher than the MBC values for the tested bacteria. | nih.gov |

This table presents generalized findings from a comparative study. Specific MIC/MBC values for individual bacterial species against this compound were not detailed in the source material.